molecular formula C22H31ClF3N3O4S3 B1574243 6H05 trifluoroacetate

6H05 trifluoroacetate

Cat. No. B1574243
M. Wt: 590.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6H05 trifluoroacetate is a selective, and allosteric inhibitor of oncogenic mutant K-Ras(G12C).  6H05 gives the greatest degree of modification, which allosterically modifies the oncogenic G12C mutant of highly homologous protein H-Ras without affecting wild-type K-Ras. 6H05 can be used as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors.

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

6H05 trifluoroacetate, particularly in the form of trifluoroacetic acid, plays a significant role in photoredox catalysis for organic synthesis. A study by Yang et al. (2018) demonstrated its application in the decarboxylative trifluoromethylation of (hetero)arenes, utilizing photoredox catalysis and hypervalent iodine reagent for efficient trifluoromethylation reactions (Yang et al., 2018).

Role in Organic and Organometallic Chemistry

Trifluoroacetate derivatives are utilized as catalysts or stoichiometric reagents in various reactions. Erker (2005) discussed the application of tris(pentafluorophenyl)borane, which involves trifluoroacetate in catalytic hydrometallation, alkylations, and aldol-type reactions, highlighting its growing application potential in chemistry (Erker, 2005).

Catalysis in Synthesis and Modifications

The catalytic activity of metal-organic frameworks can be enhanced using trifluoroacetate. Vermoortele et al. (2013) described how the synthesis modulation approach, involving trifluoroacetic acid, results in highly crystalline materials with increased catalytic activity for Lewis acid-catalyzed reactions (Vermoortele et al., 2013).

Application in Battery Technology

Trifluoroacetate, particularly its derivatives, find use in battery technology. Lu et al. (2013) investigated the effects of carbon-chain length of trifluoroacetate co-solvents in lithium-ion battery electrolytes at low temperatures, showcasing its importance in optimizing battery performance (Lu et al., 2013).

Analytical and Spectroscopic Applications

Trifluoroacetate is used in ion chromatography for determining residual concentrations in pharmaceutical applications. Kaiser and Rohrer (2004) developed a method for measuring residual trifluoroacetate in various samples using ion chromatography, highlighting its significance in ensuring product safety and quality (Kaiser & Rohrer, 2004).

properties

Product Name

6H05 trifluoroacetate

Molecular Formula

C22H31ClF3N3O4S3

Molecular Weight

590.14

Origin of Product

United States

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